Cas no 2680873-20-3 (3-(piperidin-4-yl)-1,2-oxazol-4-amine)

3-(piperidin-4-yl)-1,2-oxazol-4-amine 化学的及び物理的性質
名前と識別子
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- 4-Isoxazolamine, 3-(4-piperidinyl)-
- 3-(piperidin-4-yl)-1,2-oxazol-4-amine
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- インチ: 1S/C8H13N3O/c9-7-5-12-11-8(7)6-1-3-10-4-2-6/h5-6,10H,1-4,9H2
- InChIKey: LVUZXLIDDPZIQZ-UHFFFAOYSA-N
- ほほえんだ: O1C=C(N)C(C2CCNCC2)=N1
じっけんとくせい
- 密度みつど: 1.153±0.06 g/cm3(Predicted)
- ふってん: 319.6±42.0 °C(Predicted)
- 酸性度係数(pKa): 9.77±0.10(Predicted)
3-(piperidin-4-yl)-1,2-oxazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28270957-0.1g |
3-(piperidin-4-yl)-1,2-oxazol-4-amine |
2680873-20-3 | 0.1g |
$1970.0 | 2023-09-09 | ||
Enamine | EN300-28270957-0.05g |
3-(piperidin-4-yl)-1,2-oxazol-4-amine |
2680873-20-3 | 0.05g |
$1880.0 | 2023-09-09 | ||
Enamine | EN300-28270957-1g |
3-(piperidin-4-yl)-1,2-oxazol-4-amine |
2680873-20-3 | 1g |
$2239.0 | 2023-09-09 | ||
Enamine | EN300-28270957-10g |
3-(piperidin-4-yl)-1,2-oxazol-4-amine |
2680873-20-3 | 10g |
$9627.0 | 2023-09-09 | ||
Enamine | EN300-28270957-0.5g |
3-(piperidin-4-yl)-1,2-oxazol-4-amine |
2680873-20-3 | 0.5g |
$2149.0 | 2023-09-09 | ||
Enamine | EN300-28270957-5.0g |
3-(piperidin-4-yl)-1,2-oxazol-4-amine |
2680873-20-3 | 5g |
$6492.0 | 2023-05-25 | ||
Enamine | EN300-28270957-1.0g |
3-(piperidin-4-yl)-1,2-oxazol-4-amine |
2680873-20-3 | 1g |
$2239.0 | 2023-05-25 | ||
Enamine | EN300-28270957-10.0g |
3-(piperidin-4-yl)-1,2-oxazol-4-amine |
2680873-20-3 | 10g |
$9627.0 | 2023-05-25 | ||
Enamine | EN300-28270957-0.25g |
3-(piperidin-4-yl)-1,2-oxazol-4-amine |
2680873-20-3 | 0.25g |
$2059.0 | 2023-09-09 | ||
Enamine | EN300-28270957-2.5g |
3-(piperidin-4-yl)-1,2-oxazol-4-amine |
2680873-20-3 | 2.5g |
$4388.0 | 2023-09-09 |
3-(piperidin-4-yl)-1,2-oxazol-4-amine 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
3-(piperidin-4-yl)-1,2-oxazol-4-amineに関する追加情報
Comprehensive Overview of 3-(piperidin-4-yl)-1,2-oxazol-4-amine (CAS No. 2680873-20-3): Properties, Applications, and Research Insights
The compound 3-(piperidin-4-yl)-1,2-oxazol-4-amine (CAS No. 2680873-20-3) is a heterocyclic organic molecule featuring a unique fusion of a piperidine ring and an oxazole scaffold. This structural combination has garnered significant attention in pharmaceutical and agrochemical research due to its potential bioactivity. The presence of both amine and oxazole functional groups makes it a versatile intermediate for synthesizing novel drug candidates, particularly in targeting G-protein-coupled receptors (GPCRs) and kinase inhibitors, which are hot topics in modern drug discovery.
Recent studies highlight the growing interest in 3-(piperidin-4-yl)-1,2-oxazol-4-amine as a building block for central nervous system (CNS) therapeutics. Researchers are exploring its derivatives for applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's, aligning with the global focus on brain health and cognitive longevity. Its piperidine moiety is particularly valued for enhancing blood-brain barrier permeability, a critical factor in CNS drug design.
From a synthetic chemistry perspective, the compound’s oxazole-amine structure offers reactivity that enables diverse modifications. This adaptability is crucial for structure-activity relationship (SAR) studies, a trending topic in AI-driven drug discovery. Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) models frequently utilize such scaffolds to predict bioactivity, addressing the demand for faster drug development cycles.
In agrochemical applications, 3-(piperidin-4-yl)-1,2-oxazol-4-amine derivatives are investigated for their potential as eco-friendly pesticides. With rising concerns about sustainable agriculture, this compound’s low environmental persistence and target specificity make it a candidate for green chemistry initiatives. Its mode of action, possibly interfering with insect nicotinic acetylcholine receptors, aligns with the search for alternatives to neonicotinoids.
The compound’s CAS No. 2680873-20-3 is frequently searched in conjunction with terms like "synthetic route", "patent status", and "supplier availability", reflecting industrial interest. Analytical methods for its characterization, such as HPLC purity testing and NMR spectroscopy, are also common queries, underscoring the need for rigorous quality control in high-value chemical intermediates.
Ongoing research into 3-(piperidin-4-yl)-1,2-oxazol-4-amine is closely tied to advancements in catalytic amination and microwave-assisted synthesis, two cutting-edge techniques reducing reliance on hazardous reagents. These innovations resonate with the green chemistry movement and regulatory shifts toward safer chemical processes, making the compound a case study in sustainable industrial chemistry.
In summary, 3-(piperidin-4-yl)-1,2-oxazol-4-amine (CAS No. 2680873-20-3) represents a multifaceted tool for drug and agrochemical innovation. Its relevance to neurotherapeutics, GPCR modulation, and sustainable chemistry ensures its continued prominence in scientific literature and industrial applications, meeting the demands of both academia and the life sciences sector.
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